molecular formula C11H16Cl3NO B14566787 N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride CAS No. 61311-67-9

N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride

Cat. No.: B14566787
CAS No.: 61311-67-9
M. Wt: 284.6 g/mol
InChI Key: KXQNACLANIUWMF-UHFFFAOYSA-N
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Description

N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride is a chemical compound known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to a methoxyaniline core, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride typically involves the reaction of 2-methoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the manufacture of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-chloroethyl)methylamine: Similar in structure but lacks the methoxy group.

    N,N-bis(2-chloroethyl)aniline: Similar but without the methoxy substitution.

    N,N-bis(2-chloroethyl)-2-methoxyaniline: The base compound without the hydrochloride salt.

Uniqueness

N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride is unique due to the presence of both chloroethyl and methoxy groups, which confer distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

61311-67-9

Molecular Formula

C11H16Cl3NO

Molecular Weight

284.6 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride

InChI

InChI=1S/C11H15Cl2NO.ClH/c1-15-11-5-3-2-4-10(11)14(8-6-12)9-7-13;/h2-5H,6-9H2,1H3;1H

InChI Key

KXQNACLANIUWMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CCCl)CCCl.Cl

Origin of Product

United States

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